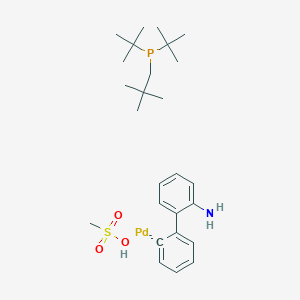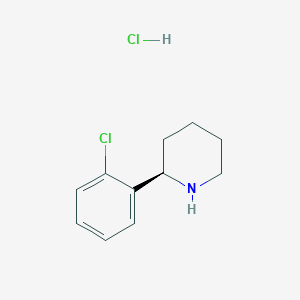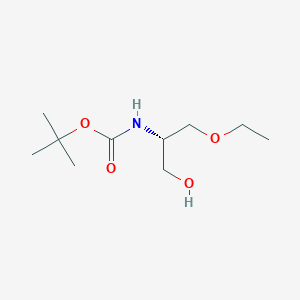![molecular formula C10H15IN2O B6309980 [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine CAS No. 1379762-27-2](/img/structure/B6309980.png)
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine, also known as IPPD, is an organic compound that belongs to the pyridine family. It is a colorless, crystalline solid with a melting point of 130-131 °C. IPPD is used as a catalyst in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the production of rubber accelerators. IPPD has also been studied for its potential application in other areas such as catalysis, drug delivery, and biotechnology.
Applications De Recherche Scientifique
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine has been studied for its potential application in various scientific research areas. It has been used as a catalyst in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the production of rubber accelerators. It has also been studied for its potential application in catalysis, drug delivery, and biotechnology.
Mécanisme D'action
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine acts as a catalyst in organic synthesis reactions. It is able to activate and facilitate the formation of carbon-carbon bonds, which allows for the synthesis of various chemical compounds. This compound also acts as an intermediate in the production of pharmaceuticals and as a starting material for the production of rubber accelerators.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical and physiological effects in humans and animals. However, it has been studied for its potential application in catalysis, drug delivery, and biotechnology.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine in lab experiments is its ability to activate and facilitate the formation of carbon-carbon bonds, which allows for the synthesis of various chemical compounds. The main limitation of using this compound in lab experiments is that it is a relatively expensive compound.
Orientations Futures
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine has potential applications in a wide range of scientific research areas, including catalysis, drug delivery, and biotechnology. Future research should focus on the potential biochemical and physiological effects of this compound in humans and animals. Additionally, further research should focus on the potential applications of this compound in the production of pharmaceuticals and rubber accelerators. Finally, research should also focus on the development of more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine can be synthesized through various methods, such as the reaction of 5-iodopyridine with dimethylamine in the presence of a base and a catalyst. The reaction of 5-iodopyridine with dimethylamine in the presence of a base and a catalyst yields this compound in an overall yield of 70-80%. This compound can also be synthesized by the reaction of 3-iodopyridine with dimethylamine in the presence of a base and a catalyst. The reaction of 3-iodopyridine with dimethylamine yields this compound in an overall yield of 70-80%.
Propriétés
IUPAC Name |
3-(5-iodopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRVUWLTGSRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)




